REACTION_CXSMILES
|
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The co-oxidation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The co-oxidation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The co-oxidation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The co-oxidation reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |